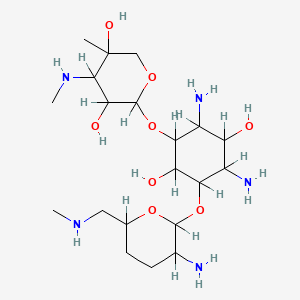
Rhenium sulfide (ReS2)
Vue d'ensemble
Description
Rhenium disulfide (ReS2) is an inorganic compound of rhenium and sulfur . It has a layered structure where atoms are strongly bonded within each layer . The layers are held together by weak Van der Waals bonds, and can be easily peeled off from the bulk material . It is a two-dimensional (2D) group VII transition metal dichalcogenide (TMD) . ReS2 has evolved as a novel 2D TMD material which has promising applications in optoelectronics and photonics because of its distinctive anisotropic optical properties .
Synthesis Analysis
ReS2 is found in nature as the mineral rheniite . It can be synthesized from the reaction between rhenium and sulfur at 1000°C, or the decomposition of rhenium (VII) sulfide at 1100°C . Nanostructured ReS2 can usually be achieved through mechanical exfoliation, chemical vapor deposition (CVD), and chemical and liquid exfoliations . Larger crystals can be grown with the assistance of liquid carbonate flux at high pressure .
Molecular Structure Analysis
Bulk ReS2 has a layered structure and a platelet-like habit . Different crystal structures were proposed for ReS2 based on single-crystal X-ray diffraction studies . While all authors agree that the lattice is triclinic, the reported cell parameters and atomic arrangements slightly differ .
Chemical Reactions Analysis
ReS2 can be synthesized from the reaction between rhenium and sulfur at 1000°C, or the decomposition of rhenium (VII) sulfide at 1100°C . The reactions are as follows :
Physical And Chemical Properties Analysis
ReS2 has a molar mass of 250.337 g/mol and is odorless . It has a density of 7.6 g/cm3 and is insoluble in water . It has a triclinic crystal structure .
Applications De Recherche Scientifique
Pulsed Lasers
Rhenium Disulfide (ReS2) has been utilized to fabricate saturable absorber (SA) devices to generate short pulses in laser systems . The results were outstanding, including high-repetition-rate pulses, large modulation depth, multi-wavelength pulses, broadband operation, and low saturation intensity . This application is particularly useful in ultrafast laser technology, which pertains to the creation, amplification, and operation of ultrashort pulses with periods ranging from nanosecond to picosecond and femtosecond .
Optoelectronics and Photonics
ReS2 has promising applications in optoelectronics and photonics due to its distinctive anisotropic optical properties . These properties make it a novel 2D transition-metal dichalcogenide (TMD) material .
Photocatalytic Applications
ReS2-based heterostructures, which involve the coupling of a narrow band-gap semiconductor ReS2 with other wide band-gap semiconductors, have shown promising performance in energy conversion and environmental pollution protection . These heterostructures have been used for hydrogen evolution, reduction of CO2, and degradation of pollutants .
Energy Conversion
The photocatalytic technology of ReS2-based heterostructures has emerged as a promising avenue for utilizing solar energy due to its low cost, abundance, and eco-friendly nature . This application is particularly useful in mitigating the increasing environmental pollution and global energy crisis .
Environmental Pollution Protection
ReS2-based heterostructures have been used for the degradation of pollutants, contributing to environmental pollution protection . This application is particularly important in the current context of increasing environmental pollution .
Fabrication of Solid State Devices
ReS2 has been used in the fabrication of solid-state devices . This application leverages the unique electro-optical, structural, and chemical attributes of ReS2 .
Mécanisme D'action
Target of Action:
Rhenium disulfide primarily interacts with its target at the atomic level. Its structure consists of layers where rhenium (Re) and sulfur (S) atoms are strongly bonded within each layer. These layers are held together by weak Van der Waals forces, allowing them to be easily peeled off from the bulk material .
Biochemical Pathways:
ReS₂ affects several biochemical pathways due to its unique properties. For instance:
- Electronic Properties : ReS₂ exhibits layer-independent electrical properties, distinct from other transition metal dichalcogenides (TMDs). These properties impact charge transport and electronic interactions within biological systems .
- Optical Properties : ReS₂ displays anisotropic optical behavior, which can influence light absorption and emission in biological environments .
- Magnetic Properties : Although ReS₂ is not inherently magnetic, its interactions with other materials may lead to emergent magnetic behavior, potentially affecting cellular processes .
Pharmacokinetics:
Understanding ReS₂’s pharmacokinetics is crucial for its potential applications:
- Absorption : ReS₂ can be synthesized through various methods, including mechanical exfoliation, chemical vapor deposition (CVD), and liquid exfoliation. Its absorption into biological systems depends on the delivery method and particle size .
Result of Action:
The molecular and cellular effects of ReS₂’s action are multifaceted:
- Biocompatibility : ReS₂ has shown promise in electronic and optoelectronic devices, energy storage, and catalytic reactions. Its effects on cell viability, proliferation, and signaling pathways need further investigation .
- Photocatalysis : ReS₂ can participate in photocatalytic reactions, potentially influencing cellular processes when exposed to light .
Safety and Hazards
Orientations Futures
ReS2 has promising applications in optoelectronics and photonics because of its distinctive anisotropic optical properties . It is anticipated that ReS2 has the potential to be equally used in parallel with isotropic TMDs from group VI for all known applications and beyond . The results open a possibility to actively and reversibly control the crystal structure of mono- and few-layer ReS2 and thus its optical and electronic properties .
Propriétés
IUPAC Name |
bis(sulfanylidene)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJSZNKYVUTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Re]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065201 | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhenium sulfide (ReS2) | |
CAS RN |
12038-63-0 | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)




![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)
